An In-depth Technical Guide to the Physicochemical Properties of 1-Amino-3-chloropropan-2-ol
An In-depth Technical Guide to the Physicochemical Properties of 1-Amino-3-chloropropan-2-ol
For Researchers, Scientists, and Drug Development Professionals
Foreword
1-Amino-3-chloropropan-2-ol, a chiral amino alcohol, serves as a critical building block in modern synthetic organic chemistry, most notably in the pharmaceutical industry. Its structural features, comprising an amino group, a secondary alcohol, and a primary alkyl chloride, render it a versatile synthon for the construction of more complex molecules. The hydrochloride salt of this compound is often the preferred form for handling and storage due to its increased stability. This guide provides a comprehensive exploration of the physicochemical properties of 1-Amino-3-chloropropan-2-ol, with a particular focus on its hydrochloride salt, to empower researchers and developers in its effective application.
Section 1: Chemical Identity and Structure
1-Amino-3-chloropropan-2-ol is a three-carbon chain substituted with an amino group at position 1, a hydroxyl group at position 2, and a chlorine atom at position 3. The presence of a stereocenter at the second carbon gives rise to two enantiomers: (S)-1-Amino-3-chloropropan-2-ol and (R)-1-Amino-3-chloropropan-2-ol. The specific stereochemistry is of paramount importance in its application as a chiral intermediate, particularly in the synthesis of stereospecific pharmaceuticals like the antibiotic linezolid[1][2][3].
The compound is most commonly available and utilized as its hydrochloride salt, which enhances its stability and handling characteristics.
Molecular Structure
Caption: Chemical structure of 1-Amino-3-chloropropan-2-ol.
Stereoisomers
Caption: (S) and (R) enantiomers of 1-Amino-3-chloropropan-2-ol.
Section 2: Physicochemical Properties
A thorough understanding of the physicochemical properties of 1-Amino-3-chloropropan-2-ol is essential for its application in synthesis, purification, and formulation. The data presented here primarily pertains to the hydrochloride salt, which is the most commonly encountered form.
General Properties
| Property | Value | Source(s) |
| Appearance | White to off-white solid | [4][5] |
| Molecular Formula | C₃H₈ClNO (free base), C₃H₉Cl₂NO (hydrochloride) | [6][7][8] |
| Molecular Weight | 109.55 g/mol (free base), 146.02 g/mol (hydrochloride) | [6][7][8] |
| Melting Point | >131°C (decomposition) for the (S)-enantiomer hydrochloride; 181-183 °C (decomposition) for the racemate hydrochloride | [4][5] |
| Boiling Point | 240.2°C at 760 mmHg (estimated for the hydrochloride) | [5] |
| Solubility | Soluble in DMSO. Information on solubility in water, methanol, and ethanol is not readily available in quantitative terms but is expected to be good due to the polar nature of the molecule. | |
| pKa | Estimated pKa for the primary amino group is in the range of 9.0-10.5. |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and purity assessment of 1-Amino-3-chloropropan-2-ol. While a comprehensive public database of spectra for this specific compound is limited, the expected spectral characteristics can be inferred from its structure.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the protons on each of the three carbons. The protons on the carbon bearing the chlorine (C3) would appear as a doublet of doublets. The proton on the carbon with the hydroxyl group (C2) would be a multiplet, and the protons on the carbon with the amino group (C1) would also be a multiplet. The protons of the amine and hydroxyl groups may appear as broad singlets and their chemical shifts can be concentration and solvent dependent.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should display three distinct peaks, one for each of the non-equivalent carbon atoms. The carbon attached to the chlorine will be the most downfield, followed by the carbon bearing the hydroxyl group, and finally the carbon attached to the amino group.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present. Key expected peaks include:
-
A broad O-H stretch from the alcohol group around 3300-3400 cm⁻¹.
-
N-H stretching vibrations from the primary amine in the same region, often appearing as a doublet for a primary amine.
-
A C-H stretching band just below 3000 cm⁻¹.
-
A C-O stretching vibration around 1050-1150 cm⁻¹.
-
A C-Cl stretching vibration in the fingerprint region, typically around 600-800 cm⁻¹.
-
-
Mass Spectrometry (MS): In a mass spectrum, the molecular ion peak (M+) for the free base would be expected at m/z 109. The fragmentation pattern would likely involve the loss of a chlorine atom, a water molecule, or cleavage adjacent to the amino or hydroxyl groups. The presence of chlorine would be indicated by an M+2 peak with approximately one-third the intensity of the M+ peak, corresponding to the ³⁷Cl isotope[9].
Section 3: Synthesis and Manufacturing
The synthesis of 1-Amino-3-chloropropan-2-ol is most commonly achieved through the ring-opening of epichlorohydrin. The choice of the nitrogen source and reaction conditions dictates the outcome and purity of the final product.
Synthetic Pathway Overview
The primary route involves the nucleophilic attack of an amine on the epoxide ring of epichlorohydrin. To obtain the primary amine, ammonia is used as the nucleophile.
Caption: General synthesis pathway of 1-Amino-3-chloropropan-2-ol from epichlorohydrin.
Detailed Experimental Protocol: Synthesis of (S)-1-Amino-3-chloropropan-2-ol Hydrochloride
This protocol outlines a "one-pot" method for the synthesis of the (S)-enantiomer, which is a key intermediate for the antibiotic linezolid[10]. This method utilizes (S)-epichlorohydrin and a protected amine source to ensure stereochemical control.
Materials:
-
(S)-Epichlorohydrin
-
Benzylamine
-
Ethanol
-
Concentrated Hydrochloric Acid
-
Toluene
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a reaction vessel, dissolve benzylamine in ethanol.
-
Epoxide Addition: Slowly add (S)-epichlorohydrin to the benzylamine solution while maintaining the temperature below 40°C. The use of benzylamine as the nitrogen source prevents the formation of over-alkylated byproducts that can occur with ammonia.
-
Reaction: Stir the mixture at 35-40°C for several hours, followed by continued stirring at room temperature overnight[4]. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC)[4].
-
Deprotection and Salt Formation: After the reaction is complete, add concentrated hydrochloric acid to the reaction mixture and reflux[10]. This step serves to cleave the benzyl group and form the hydrochloride salt of the desired product.
-
Work-up and Isolation: Concentrate the reaction mixture to remove the ethanol. Add toluene and water, and separate the aqueous layer.
-
Purification: Concentrate the aqueous layer to dryness. The resulting crude product can be recrystallized from a mixture of ethanol and ethyl acetate to yield pure (S)-1-Amino-3-chloropropan-2-ol hydrochloride[4].
Causality behind Experimental Choices:
-
Choice of (S)-epichlorohydrin: This ensures the final product has the desired (S)-stereochemistry, which is crucial for its biological activity in downstream applications like linezolid[1].
-
Use of Benzylamine: Benzylamine acts as a protecting group for the amine, preventing the formation of di- and tri-substituted byproducts. The benzyl group can be readily removed under acidic conditions.
-
One-Pot Synthesis: This approach improves efficiency and reduces waste by eliminating the need to isolate the intermediate, making it more suitable for large-scale industrial production[10].
Section 4: Applications in Drug Development
The primary application of 1-Amino-3-chloropropan-2-ol, particularly the (S)-enantiomer, is as a key chiral building block in the synthesis of the oxazolidinone antibiotic, linezolid[1][2][3].
Role in Linezolid Synthesis
Linezolid is an important antibiotic used to treat infections caused by multi-drug resistant Gram-positive bacteria. The (S)-enantiomer of 1-Amino-3-chloropropan-2-ol is a precursor to the (S)-5-(aminomethyl)-2-oxazolidinone core of the linezolid molecule. The stereochemistry at this position is critical for the drug's ability to bind to the bacterial ribosome and inhibit protein synthesis.
Caption: Role of (S)-1-Amino-3-chloropropan-2-ol in the synthesis of Linezolid.
Section 5: Safety and Handling
As with any chemical reagent, proper handling and safety precautions are essential when working with 1-Amino-3-chloropropan-2-ol and its hydrochloride salt.
Toxicological Information
The toxicological properties of 1-Amino-3-chloropropan-2-ol have not been extensively investigated. However, studies on the hydrochloride salt in rats have shown toxicological effects at various dose levels, including epididymal necrosis and atrophy of the seminiferous epithelium in males[11]. The presence of a chlorohydrin moiety suggests potential for toxicity.
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Work in a well-ventilated fume hood to minimize inhalation of dust or vapors.
-
Personal Protective Equipment:
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Wear compatible chemical-resistant gloves.
-
Respiratory Protection: If dusts or aerosols are generated, use a NIOSH-approved respirator.
-
Skin and Body Protection: Wear a lab coat and appropriate protective clothing.
-
Storage and Disposal
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container under an inert atmosphere (nitrogen or argon)[7].
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. It is considered hazardous waste and should be handled by a licensed professional waste disposal service[12][13][14][15].
Section 6: Analytical Methods
Accurate and reliable analytical methods are necessary to determine the purity and identity of 1-Amino-3-chloropropan-2-ol.
Purity Determination by HPLC
High-Performance Liquid Chromatography (HPLC) is a suitable method for assessing the purity of 1-Amino-3-chloropropan-2-ol. A reversed-phase HPLC method can be developed for this purpose.
Illustrative HPLC Method Parameters:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water with a suitable buffer (e.g., 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) as the molecule lacks a strong chromophore.
-
Injection Volume: 10 µL.
Method Validation: A validated HPLC method would ensure accuracy, precision, linearity, and specificity for the quantification of 1-Amino-3-chloropropan-2-ol and the detection of any impurities[16].
Conclusion
1-Amino-3-chloropropan-2-ol is a valuable and versatile chiral building block with significant applications in the pharmaceutical industry. A comprehensive understanding of its physicochemical properties, synthesis, and handling is crucial for its effective and safe utilization. This guide has provided an in-depth overview of these aspects to support the work of researchers, scientists, and drug development professionals. Further research to fill the existing data gaps, particularly in quantitative solubility and detailed spectral analysis, will undoubtedly enhance its application potential.
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